Simazine D5

Description

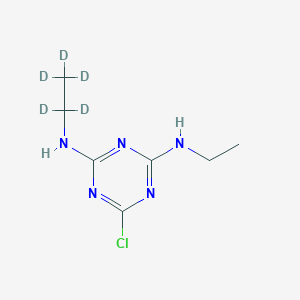

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing Simazine D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Simazine (B1681756) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample. Simazine D5, which contains five deuterium (B1214612) atoms replacing hydrogen atoms, serves as an ideal internal standard for Simazine quantification. When added to an environmental sample, this compound undergoes the same chemical and physical processes as the native Simazine throughout the analytical workflow, including extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer oregon.govresearchgate.nettheses.frresearchgate.netresearchgate.nettdx.catcore.ac.ukcore.ac.uk.

The fundamental principle of IDMS is that any losses or variations affecting the native Simazine will similarly affect this compound. By measuring the ratio of the signal intensity of native Simazine to that of this compound, analysts can accurately determine the initial concentration of Simazine in the sample. This ratio-based measurement effectively corrects for variations in recovery rates during sample preparation, matrix-induced signal suppression or enhancement during mass spectrometric detection, and fluctuations in instrument performance over time escholarship.orgethz.ch. This approach is particularly valuable for trace-level analysis in complex environmental samples, leading to highly precise and accurate quantification, often considered a gold standard in analytical chemistry.

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is paramount for the successful analysis of Simazine and the accurate performance of this compound as an internal standard. Environmental samples, such as water, soil, or air collected on sorbent materials, often contain complex matrices that can interfere with the analytical process. Techniques like Solid-Phase Extraction (SPE) are commonly employed to isolate, concentrate, and purify Simazine from these matrices before chromatographic analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted technique for the sample preparation of environmental matrices for Simazine analysis using this compound as an internal standard. The process typically involves passing the sample extract through a cartridge packed with a sorbent material that retains the target analytes. This compound is usually added to the sample before or at the beginning of the extraction process to ensure it experiences the same extraction efficiency as the native Simazine.

Commonly, Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are utilized due to their broad-spectrum retention capabilities for a wide range of organic compounds, including triazine herbicides researchgate.netresearchgate.netmdpi.com. A typical SPE protocol involves:

Conditioning: The SPE cartridge is conditioned with solvents, often starting with methanol (B129727), followed by ultrapure water, to prepare the sorbent for analyte retention researchgate.netresearchgate.netmdpi.com.

Loading: The sample extract, which has been fortified with this compound, is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with appropriate solvents (e.g., water, or a mixture of organic solvent and water) to remove polar matrix interferences while retaining Simazine and this compound core.ac.uk.

Elution: The retained analytes are then eluted from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or methanol researchgate.netmdpi.com.

Following elution, the extract is typically concentrated under a gentle stream of nitrogen to a final volume suitable for injection into the chromatographic system researchgate.net. Research has demonstrated that SPE can achieve method detection limits (MDLs) as low as 0.05–0.1 ng L⁻¹ for Simazine when coupled with LC-MS/MS, with good recoveries reported for Simazine, sometimes exceeding 100% in synthetic water matrices researchgate.netresearchgate.net. The purity of this compound used in these studies is generally reported to be higher than 95.5% theses.frresearchgate.net.

Liquid-Liquid Extraction (LLE) Methodologies

While Solid-Phase Extraction (SPE) is the predominant method for Simazine and this compound sample preparation in environmental analysis, Liquid-Liquid Extraction (LLE) can also be employed for certain matrices. LLE involves partitioning the analyte between two immiscible liquid phases. However, the provided literature predominantly highlights SPE techniques for environmental samples in the context of this compound analysis.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating Simazine from other compounds in the sample matrix and from its isotopically labeled standard, this compound, prior to detection by mass spectrometry. This separation ensures that the signals for Simazine and this compound can be distinctly measured.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds like Simazine. In GC analysis, this compound is used as an internal standard to correct for variations in sample preparation and GC-MS performance. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.

Simazine and this compound, due to their similar chemical structures and volatilities, exhibit very similar retention times on GC columns. For instance, in one study, this compound was observed to elute at approximately 20.99 minutes, while Simazine eluted at 21.12 minutes, allowing for effective chromatographic separation and subsequent mass spectrometric detection tdx.cat. This close co-elution, coupled with the mass difference, makes GC-MS a powerful tool for Simazine quantification with this compound as an internal standard.

Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC) Implementations

Liquid Chromatography (LC) and its advanced form, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS), are highly effective and widely used methods for the analysis of Simazine in environmental samples, with this compound serving as the internal standard oregon.govresearchgate.nettheses.frresearchgate.netresearchgate.netmdpi.com. These techniques separate compounds based on their polarity and interactions with the stationary and mobile phases.

In LC/UPLC-MS/MS, Simazine and this compound are separated on a chromatographic column, often using reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) modes theses.fr. Following separation, the eluent enters the mass spectrometer, where it is ionized (commonly by Electrospray Ionization - ESI) and detected. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Simazine and this compound.

The use of this compound as an internal standard in LC/UPLC-MS/MS is critical for mitigating matrix effects, which can significantly alter the ionization efficiency of Simazine in complex environmental samples. By analyzing the ratio of Simazine to this compound signals, analysts can accurately quantify Simazine concentrations, achieving low method detection limits (MDLs), potentially as low as 0.05–0.1 ng L⁻¹ researchgate.net. UPLC offers advantages over traditional LC by providing faster analysis times and improved peak resolution due to the use of smaller particle size stationary phases and higher mobile phase pressures.

Mass Spectrometric Detection and Quantification

Mass spectrometry, especially when coupled with chromatographic separation techniques, offers the sensitivity and selectivity required for the accurate determination of pesticides like simazine. Simazine-d10 plays a vital role in enhancing the robustness of these methods.

Simazine-d10 has been successfully employed as an internal standard in gas chromatography coupled with ion trap mass spectrometry (GC/Ion Trap MS) for the trace analysis of simazine in water samples nih.gov. In this configuration, the deuterated standard helps to correct for variations in sample extraction, injection, and ionization, thereby improving the reliability of quantification even at parts-per-trillion (ppt) levels nih.gov. While triple quadrupole systems offer greater selectivity, ion trap mass spectrometers remain valuable for their ability to perform multiple stages of mass analysis and their sensitivity in specific applications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for pesticide residue analysis due to its high sensitivity, selectivity, and throughput. Simazine-d10 is widely adopted as an internal standard in LC-MS/MS methods for the quantification of simazine in various matrices, including surface water, groundwater, soil, and even food products sigmaaldrich.comcaymanchem.comepa.govshimadzu.comepa.govthermofisher.com. The use of Simazine-d10 in conjunction with triple quadrupole mass spectrometers allows for targeted analysis using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, minimizing interference and maximizing sensitivity sigmaaldrich.comepa.govshimadzu.comthermofisher.com.

High-Resolution Mass Spectrometry (HRMS), while less commonly cited specifically with Simazine-d10 in the provided literature, is also a powerful technique for pesticide analysis, offering the ability to accurately determine the mass of analytes and their fragments, aiding in identification and quantification. The principles of using a deuterated IS like Simazine-d10 would similarly apply to HRMS workflows for improved accuracy.

The accurate quantification of analytes in complex matrices often necessitates strategies to mitigate matrix effects, which can cause signal suppression or enhancement during the ionization process. Simazine-d10, by virtue of its similar physicochemical properties and co-elution with simazine, is an effective tool for this purpose mdpi.comnih.gov.

Isotope Dilution: Simazine-d10 is frequently used in isotope dilution mass spectrometry (IDMS), where a known amount of the labeled standard is added to the sample before extraction. The ratio of the native analyte to the internal standard in the final mass spectrometric measurement corrects for any losses or variations that occur throughout the analytical process nih.govmdpi.com.

Calibration Curves: Calibration curves are typically constructed using analyte-to-IS peak area ratios plotted against known analyte concentrations. This approach ensures that the calibration is performed under similar matrix conditions if matrix-matched calibration is employed, or that variations in instrument response are accounted for epa.govmdpi.comnih.govdphen1.comnih.gov.

Matrix Effect Compensation: By co-eluting and co-ionizing with simazine, Simazine-d10 helps to normalize the ionization efficiency of the target analyte, thereby reducing the impact of co-extracted matrix components on the signal intensity mdpi.comnih.govresearchgate.net. This is particularly crucial in complex samples where matrix components can significantly interfere with the ionization process.

Method Validation and Performance Characteristics

The efficacy of Simazine-d10 as an internal standard is demonstrated through rigorous method validation, assessing key performance characteristics such as sensitivity, accuracy, and precision.

The use of Simazine-d10 as an internal standard enables the achievement of very low detection and quantification limits for simazine, essential for environmental monitoring and regulatory compliance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Simazine using Simazine-d10 as Internal Standard

| Analyte | Matrix | Detection Technique | LOD | LOQ | Reference |

| Simazine | Water | GC/Ion Trap MS | 75 ppt (B1677978) | N/A | nih.gov |

| Simazine | Soil | UPLC-MS/MS | 0.015 μg/kg | 0.08 μg/kg | mdpi.com |

| Simazine | Water | GC/MS | N/A | 0.050 μg/L | shimadzu.com |

| Simazine | Water | LC-MS/MS | N/A | 0.050 ppb | epa.gov |

| Simazine | Water | LC-MS/MS | N/A | 10 ng/L (SDL/RL) | nih.gov |

| Simazine | Olive Oil | HPLC-Ion Trap MS/APCI | N/A | ≤ Regulatory MRLs | researchgate.net |

Note: ppt = parts per trillion; ppb = parts per billion; N/A = Not Available in cited source.

Method validation studies consistently report high accuracy and precision when Simazine-d10 is employed as an internal standard. Accuracy is typically evaluated as recovery, while precision is expressed as the relative standard deviation (RSD).

Table 2: Accuracy and Precision of Simazine Quantification using Simazine-d10 as Internal Standard

| Analyte | Matrix | Detection Technique | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Simazine | Various | GC/Ion Trap MS | < 15% | < 5% (n=9) | nih.gov |

| Simazine | Soil | UPLC-MS/MS | 92.9-99.2% | < 4.6% | mdpi.com |

| Simazine | Water | GC/MS | 70-120% | < 20% | epa.gov |

| Simazine | Water | LC-MS/MS | 70-120% | < 20% | epa.gov |

| Simazine | Water | LC-MS/MS | 60-120% | ≤ 20% | nih.gov |

| Simazine | Olive Oil | HPLC-Ion Trap MS/APCI | 40-130% | < 20% | researchgate.net |

| Simazine | Various | LC-MS/MS | 83.1-108.4% | Intra: ≤ 14.6%, Inter: ≤ 20.0% | dphen1.com |

These validated methods, utilizing Simazine-d10 as an internal standard, demonstrate excellent linearity (often with R² values > 0.99) and robust performance across various matrices, confirming its suitability for reliable simazine residue analysis epa.govepa.govthermofisher.commdpi.comnih.govdphen1.comnih.govnih.gov.

Inter-laboratory and Intra-laboratory Validation Studies

The robust validation of analytical methodologies is paramount to ensure the reliability and accuracy of quantitative measurements, particularly when employing internal standards like this compound. Validation encompasses assessing the method's performance within a single laboratory (intra-laboratory) and across multiple laboratories (inter-laboratory) to confirm its suitability for its intended purpose. These studies evaluate critical parameters such as precision, accuracy, linearity, and robustness, providing confidence in the generated data.

Inter-laboratory Validation Studies

Inter-laboratory validation (ILV) is crucial for demonstrating the reproducibility and transferability of an analytical method across different laboratories, each potentially operating with distinct equipment, reagents, and analyst expertise. Such studies assess how consistently the method performs when applied by multiple independent entities.

Several analytical methods utilizing deuterated simazine standards, including this compound, have undergone or are designed for inter-laboratory validation. For instance, the U.S. Environmental Protection Agency (EPA) Method 523, which determines triazine pesticides and their degradates in drinking water by Gas Chromatography/Mass Spectrometry (GC/MS), was validated at a second laboratory using a different quadrupole-based GC/MS system, confirming its applicability across varied instrumentation epa.govshimadzu.com. Similarly, Method 536, employing Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS), explicitly includes "inter-laboratory reproducibility" as a validation parameter, with reported precision values for compounds being less than 20.0% epa.gov.

An independent laboratory validation (ILV) study for triazines and metolachlor, using LC-MS/MS, demonstrated acceptable performance across different water matrices (groundwater, tap water, and surface water). This study reported recoveries within the 70-120% range and a relative standard deviation (RSD) of less than 20% for the analytes, confirming the method's robustness and suitability for quantitative analysis epa.gov. Procedures accredited according to ISO EN 17025 have also shown that inter-laboratory comparisons were consistently within assigned ranges when using GCMS, with deuterated standards like Simazine D10 or D5 employed shimadzu.com. Furthermore, inter-laboratory studies (ILS) have assessed the between-laboratory variability of deuterated standards, including Simazine-d10 ecotoxcentre.ch.

Table 1: Summary of Inter-laboratory Validation Findings

| Analytical Technique | Method/Study Context | Key Validation Aspect | Reported Finding/Result | Reference(s) |

| GC/MS | EPA Method 523 | Inter-lab Validation | Validated at a second laboratory on a different GC/MS system. | epa.govshimadzu.com |

| LC/ESI-MS/MS | Method 536 | Inter-laboratory Reproducibility (RSD) | < 20.0% | epa.gov |

| GCMS | ISO EN 17025 Accredited Procedure | Inter-laboratory Comparisons | Consistently within assigned range. | shimadzu.com |

| GCMS | General Validation | Interbatch Precision (RSD) | < 20.0% | dphen1.com |

| LC-MS/MS | ILV for Triazines | Recoveries | 70-120% | epa.gov |

| LC-MS/MS | ILV for Triazines | Precision (RSD) | < 20% | epa.gov |

| Various | ILS (NORMAN) | Between-laboratory Variability | Assessed for deuterated standards (e.g., Simazine-d10). | ecotoxcentre.ch |

Intra-laboratory Validation Studies

Intra-laboratory validation focuses on assessing the method's performance within a single laboratory, evaluating parameters such as repeatability (precision within a short time frame under the same conditions), intermediate precision (precision within the same lab but under varying conditions like different days or analysts), accuracy, linearity, limits of detection (LOD) and quantification (LOQ), and robustness. The use of this compound as an internal standard plays a critical role in compensating for variations that can occur during sample preparation and instrument analysis within a laboratory setting.

Studies have demonstrated good intra-laboratory precision when using deuterated simazine standards. For instance, general LC-MS/MS analyses reported precision (repeatability and reproducibility) with standard deviations below 18% and 21%, respectively researchgate.net. Method repeatability has been reported as low as 5% RSD in some GC/MS applications for trace analysis nih.gov. Other studies have shown intra-batch precision (RSD) to be less than 17.8% dphen1.com, and method repeatability values of 15% and 13% RSD have been noted in method development contexts researchgate.net.

The internal standard method, utilizing compounds like this compound, is recognized for its ability to compensate for intra-day changes in GCMS stability and mitigate calibration errors that may arise from matrix effects shimadzu.com. Validation processes often include an Initial Demonstration of Capability (IDC) and the analysis of Laboratory Fortified Blanks (LFB) to verify method performance within the laboratory shimadzu.com. Method 536 reported that precision for all compounds was less than 17.8% for intra-batch variability epa.gov.

Table 2: Summary of Intra-laboratory Validation Findings

| Analytical Technique | Method/Study Context | Key Validation Parameter | Reported Finding/Result | Reference(s) |

| LC-MS/MS | General Analysis | Repeatability (RSD) | < 18% | researchgate.net |

| LC-MS/MS | General Analysis | Reproducibility (RSD) | < 21% | researchgate.net |

| GC/MS | Trace Analysis | Method Precision (RSD) | < 5% (n=9) | nih.gov |

| GC/MS | Method Development | Method Repeatability (RSD) | 15% and 13% (at specific levels) | researchgate.net |

| LC/ESI-MS/MS | Method 536 | Intra-batch Precision (RSD) | < 17.8% | epa.gov |

| GCMS | General Validation | Intra-day Stability | IS compensates for instrument stability and matrix effects. | shimadzu.com |

| GCMS | General Validation | Intra-batch Precision (RSD) | < 17.8% | dphen1.com |

| GC/MS | EPA Method 523 | IDC/LFB | Used to verify method performance. | shimadzu.com |

These validation studies underscore the critical role of this compound and similar deuterated internal standards in establishing reliable and reproducible analytical methods for the quantification of triazine herbicides and related compounds in various matrices.

Environmental Fate and Transport Dynamics Investigated Via Simazine D5 Tracer Studies

Abiotic Transformation Pathways of Simazine (B1681756) in Environmental Compartments

Abiotic transformation refers to the breakdown of simazine through non-biological processes, primarily hydrolysis and photolysis, driven by chemical and physical environmental factors.

Hydrolytic Degradation Kinetics and Mechanisms

Simazine is generally considered resistant to hydrolysis under typical environmental conditions epa.govwho.int. However, its susceptibility to hydrolysis can increase at lower pH levels or in the presence of specific catalysts epa.gov. Studies have indicated that simazine may undergo slow hydrolysis in soil environments, with reported half-lives for soil-catalyzed hydrolysis ranging from 45 to 100 days epa.gov. In aquatic environments, no significant decrease in simazine concentration was detected in natural waters over 43 days at pH 8.0 and 40 °C researchgate.net. The primary abiotic degradation pathway identified involves hydrolysis, leading to the formation of 2-hydroxy-4,6-bis(ethylamino)-s-triazine researchgate.net.

Photolytic Degradation Processes

Photolytic degradation, the breakdown of a chemical by light, is recognized as a significant factor in the environmental fate of pesticides nih.govresearchgate.net. While volatilization and photodegradation are not typically considered major dissipation pathways for simazine from soil under standard climatic conditions who.int, UV-induced degradation mechanisms are relevant . Studies have shown that simazine undergoes photolytic decomposition, with typical transformation patterns including the loss of alkyl, chloro, and hydroxyl groups, and cleavage of various chemical bonds nih.gov. Deamination and ring opening are also observed in the later stages of this decomposition process nih.gov. Photolysis can be a particularly important removal mechanism in the atmosphere epa.gov.

Biotic Degradation Mechanisms and Pathways in Environmental Systems

Biotic degradation involves the breakdown of simazine by living organisms, primarily microorganisms. These processes are critical in determining the persistence and ultimate fate of the herbicide in soil and water.

Microbial Degradation and Biotransformation

Microbial degradation is considered the dominant pathway for simazine dissipation in soil ccme.ca. Soil microorganisms can utilize simazine as a source of energy and for mineralization epa.gov. Degradation often occurs via co-metabolism, where simazine is broken down in the presence of other energy sources epa.gov. The persistence of simazine in soil is variable, with reported half-lives ranging from less than one month to no degradation observed over 3.5 months epa.gov. Field estimates for simazine half-life vary from less than 14 to 100 days ccme.ca, and general persistence in soil is reported between 46–174 days who.int. Environmental factors such as soil moisture content and temperature significantly influence degradation rates; higher moisture and temperatures (e.g., 10–30°C) generally accelerate breakdown ccme.canih.gov. Simazine degradation can proceed through N-dealkylation, yielding metabolites such as deethyl simazine and diamino chlorotriazine who.intresearchgate.net. Tracer studies utilizing deuterium-labeled compounds like Simazine D5 are instrumental in tracking these degradation pathways and identifying transformation products nih.gov.

Enzymatic Contributions to Simazine Dissipation

The microbial degradation of simazine is mediated by specific enzymatic activities acs.orgnih.gov. N-dealkylation, a key step in simazine metabolism, is catalyzed by microsomal cytochrome P450 enzymes cdc.gov. While studies on atrazine (B1667683) degradation by Pseudomonas sp. strain ADP detail enzymatic pathways involving hydrolytic dechlorination, deamidation, and dealkylation via specific enzymes (AtzA, AtzB, AtzC) acs.org, similar enzymatic mechanisms are presumed for simazine due to its structural similarity within the triazine class. Enzymes such as laccase have also been identified as capable of catalyzing the oxidation of simazine researchgate.net. Furthermore, glutathione (B108866) S-transferases (GSTs) play a role in the conjugation of simazine and its metabolites, aiding in their detoxification and elimination acs.orgcdc.gov.

Sorption, Desorption, and Mobility Studies

The movement and distribution of simazine within the environment are governed by its interactions with soil components, influencing its potential for leaching and runoff. Tracer studies are critical for quantifying these processes.

Sorption: Simazine's sorption behavior is highly dependent on soil characteristics. It exhibits a low tendency to adsorb to organic matter but can bind to clay particles coastalwiki.org. Adsorption intensity generally increases with higher soil acidity, organic matter content, and clay content epa.gov. For instance, in a loam soil with 8.5% organic matter, simazine showed a higher adsorption capacity (68.03 mg kg⁻¹) and a distribution coefficient (K<0xE1><0xB5><0x83>) of 9.32 L kg⁻¹, compared to a clay-loam soil with 3.5% organic matter, which had an adsorption capacity of 22.03 mg kg⁻¹ and a K<0xE1><0xB5><0x83> of 7.74 L kg⁻¹ nih.gov. Sorption is influenced by soil moisture, with increased values observed in aged residues and soils subjected to drying-rewetting cycles nih.gov. The sorption process is typically exothermic, with hydrogen bonding playing a role in its interaction with soil constituents nih.gov.

Mobility: Due to its moderate water solubility and variable sorption, simazine is considered highly mobile and possesses a significant potential to leach into groundwater systems who.intcoastalwiki.org. Its mobility can range from slight to high depending on soil texture, from clay soils to sandy loams epa.gov. In sandy soils with low organic matter, rainfall can readily displace simazine, facilitating its transport to shallow groundwater researchgate.net. The herbicide's relatively high persistence, coupled with its mobility, contributes to its frequent detection in groundwater at concentrations exceeding regulatory limits unl.edunih.gov. Tracer studies, including those using this compound, are essential for accurately modeling and predicting simazine transport dynamics in various soil and hydrological conditions nih.govcopernicus.org.

Compound List

Simazine

this compound

Deuterium-labeled Simazine

Atrazine

Atrazine-D5

Deethylatrazine (B13485) (DEA)

Desisopropylatrazine (DIA)

Didealkylatrazine (DACT) / Diaminochlorotriazine

Hydroxyatrazine

2-hydroxy-4,6-bis(ethylamino)-s-triazine

2-amino-4-chloro-6-methylamino-1,3,5-triazine

2-ethylamino-4-methylamino-1,3,5-triazine

2-amino-4-methylamino-1,3,5-triazine

Adsorption to Soil and Sediment Constituents

Table: Simazine Adsorption to Soil Constituents

| Soil Constituent/Type | Adsorption Affinity/Behavior | Key Factors Influencing Adsorption | Kd (L kg⁻¹) | Adsorption Capacity (mg kg⁻¹) |

| Soil Organic Matter | High affinity (especially with higher OM content) | Organic matter content, pyrolosis temperature, biochar amount | - | - |

| Clay Particles | Adsorbs to clay particles | Clay content | - | - |

| Mineral Soils | Weak sorption | - | - | - |

| Loam Soil (8.5% OM) | Higher adsorption capacity | Organic matter content | 9.32 | 68.03 |

| Clay-loam Soil (3.5% OM) | Lower adsorption capacity | Organic matter content | 7.74 | 22.03 |

| Clays (B1170129) and Mucks | Adsorbs to clays and mucks | - | - | - |

Leaching Potential in Vadose and Saturated Zones

The mobility of Simazine in the soil profile, particularly its potential to leach into groundwater, is a significant environmental concern. Simazine is characterized as being highly mobile and possessing the propensity to move into both surface and groundwater systems coastalwiki.orgregulations.gov. Its mobility varies considerably depending on soil type, ranging from slight in clay soils to high in sandy loam soils epa.gov. The relatively low adsorption to soil organic matter, coupled with moderate water solubility, facilitates its transport through the vadose zone coastalwiki.orgresearchgate.net. Studies have indicated that Simazine can reach groundwater, especially under conditions of high groundwater recharge rates or in soils with low adsorption and degradation capacities in the unsaturated and saturated zones epa.govresearchgate.netnih.gov. Tracer studies using this compound would be instrumental in quantifying the rates and extent of Simazine movement through different soil layers, thereby assessing the risk of groundwater contamination.

Runoff and Transport in Surface Water Systems

Persistence and Dissipation Rates Across Diverse Environmental Media

The persistence of Simazine in the environment is influenced by a multitude of factors, including microbial degradation, chemical hydrolysis, temperature, soil moisture, and the presence of other environmental constituents. Isotopically labeled compounds like this compound are used to accurately measure these dissipation rates under controlled and field conditions.

Persistence and Dissipation Rates Across Diverse Environmental Media

Half-life Determinations in Soil and Water Systems

Simazine is considered moderately persistent in the environment. Its half-life in soil varies significantly, generally ranging from less than one month to over 3.5 months, with reported field half-lives averaging around 60 days epa.govapparentag.com.aubibliotekanauki.pl. Specific soil types and conditions can lead to shorter half-lives, such as 3.7 to 5.6 days in soil amended with biochar mdpi.com, or longer periods of persistence, with residues potentially remaining for up to a year in high pH soils apparentag.com.au. In water systems, Simazine dissipation is more variable, with reported half-lives in pond and lake waters ranging widely from 50 to 700 days epa.gov. These varied half-life estimates highlight the importance of environmental conditions in determining Simazine's longevity.

Table: Simazine Half-life Determinations

| Environmental Medium | Conditions/Type | Half-life Range (days) | Notes |

| Soil | General Soil | <1 to 3.5 months | Variable, depends on conditions |

| Soil | General Soil | <14 to 100 | Field estimates |

| Soil | General Soil | 36 to 234 | Stable in soil |

| Soil | Sandy soils (various types) | 45 to 91 | Hydrolysis attributed degradation |

| Soil | General Soil | 28 to 149 | Reported soil half-lives |

| Soil | General Soil | ~60 | Average field half-life |

| Soil | Biochar-added soil | 3.7 to 5.6 | Significantly reduced half-life |

| Water | Pond and Lake Water | 50 to 700 | Variable dissipation rates |

Factors Influencing Environmental Longevity

Several factors critically influence the environmental persistence and dissipation rates of Simazine. Microbial degradation is considered the dominant pathway for Simazine breakdown in soil ccme.ca. However, its longevity is also affected by soil properties such as organic carbon content, clay content, and pH, which can influence both microbial activity and chemical hydrolysis epa.govccme.ca. Temperature plays a significant role, with higher temperatures generally accelerating degradation rates ccme.ca. Soil moisture content also impacts persistence; degradation rates can be reduced in dry soils ccme.ca. Chemical hydrolysis can be a more important dissipation mechanism than biodegradation, particularly at low pH or in the presence of specific catalysts epa.gov. The presence of algae and weed infestations can also affect Simazine persistence epa.gov. Furthermore, environmental conditions such as temperature, light, and the presence of sediments can significantly alter degradation rates in aquatic environments uq.edu.au. Understanding these factors is essential for predicting how this compound would behave and persist when used as a tracer in various environmental settings.

Molecular and Mechanistic Studies of Simazine Degradation

Elucidation of Degradation Metabolites and Intermediates

Hydrolysis: Undergoing hydrolysis, Simazine (B1681756) primarily forms 2-hydroxy-4,6-bis(ethylamino)-s-triazine researchgate.net.

Oxidation and Dealkylation: Biotic and photolytic degradation pathways lead to the formation of key intermediates such as deethyl simazine (2-chloro-4-amino-6-(ethylamino)-s-triazine) and diamino chlorotriazine (2-chloro-4,6-diamino-s-triazine, DACT) researchgate.netresearchgate.net. Furthermore, deisopropylatrazine (B29266) (DIA) and deethylatrazine (B13485) (DEA) are recognized metabolites that are common to both Simazine and Atrazine (B1667683) degradation pathways nih.govcdc.govca.govuclm.es. Other identified products include monodealkylated and didealkylated simazine epa.gov.

Ring Cleavage Intermediates: Further biotic breakdown can lead to the formation of ammelide, ammeline, and cyanuric acid, which are intermediates that can eventually undergo ring cleavage scielo.brscielo.brresearchgate.net.

Simazine D5 plays a vital role in research by serving as a stable isotope-labeled internal standard for the accurate quantification of Simazine and its metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) caymanchem.commedchemexpress.comthermofisher.com. This allows researchers to precisely track the concentrations and transformations of Simazine in environmental samples.

Table 1: Key Simazine Degradation Metabolites and Intermediates

| Metabolite/Intermediate Name | Chemical Description | Primary Degradation Pathway(s) | References |

| 2-hydroxy-4,6-bis(ethylamino)-s-triazine | Hydrolysis product of Simazine | Hydrolysis | researchgate.net |

| Deethyl simazine | 2-chloro-4-amino-6-(ethylamino)-s-triazine | Oxidation, Biotic | researchgate.netresearchgate.net |

| Diamino chlorotriazine (DACT) | 2-chloro-4,6-diamino-s-triazine | Oxidation, Biotic | researchgate.netresearchgate.netnih.govca.gov |

| Deisopropylatrazine (DIA) | Metabolite common to Simazine and Atrazine | N-dealkylation | nih.govcdc.govca.govuclm.es |

| Deethylatrazine (DEA) | Metabolite common to Simazine and Atrazine | N-dealkylation | nih.govcdc.govca.govuclm.es |

| Ammeline | Intermediate metabolite | Biotic degradation | scielo.brscielo.brresearchgate.net |

| Ammelide | Intermediate metabolite | Biotic degradation | scielo.brscielo.brresearchgate.net |

| Cyanuric acid | Intermediate metabolite, precursor to ring cleavage | Biotic degradation | scielo.brscielo.brresearchgate.netguidechem.com |

| Monodealkylated simazine | Simazine degradation product | Dealkylation | epa.gov |

| Didealkylated simazine | Simazine degradation product | Dealkylation | epa.gov |

Identification and Characterization of Simazine-Degrading Microorganisms

Microbial degradation is a significant process for the attenuation of Simazine in contaminated environments. Numerous studies have focused on isolating and characterizing microorganisms capable of breaking down this herbicide.

Bacterial Isolates: Several bacterial species have demonstrated potent Simazine-degrading capabilities. These include Bacillus licheniformis (strain SIMA-N5) and Bacillus altitudinis (strain SIMA-N9), which achieved approximately 94% and 98% degradation of 5 mg/L Simazine within 5 days, respectively scielo.brscielo.brnih.gov. Pseudomonas sp. strain MHP41 has also been identified as a key player in Simazine degradation nih.gov. Additionally, Arthrobacter urefaciens (NC) has shown nearly complete degradation of Simazine within 4 days nih.gov. Isolates belonging to the genera Stenotrophomonas and Arthrobacter have also been identified, with some strains degrading over 80% of Simazine within 48 hours ejbiotechnology.info.

Fungal Isolates: The fungus Aspergillus fumigatus has also been recognized for its effectiveness in degrading Simazine nih.gov.

Consortia and Novel Isolates: Studies have also reported the isolation of bacterial consortia and novel beta-proteobacteria, such as strain CDB21, which possess genes associated with triazine degradation pathways nih.gov.

These microorganisms often utilize Simazine as a source of carbon or nitrogen, making them valuable agents for bioremediation efforts in Simazine-contaminated soils and water bodies researchgate.netnih.govnih.govpsu.edu.

Table 2: Identified Simazine-Degrading Microorganisms and Their Degradation Capabilities

| Microorganism Name | Type of Organism | Degradation Efficiency (Example) | Key Genes/Pathways Mentioned (if applicable) | References |

| Bacillus licheniformis (SIMA-N5) | Bacterium | ~94% degradation of 5 mg/L Simazine in 5 days | - | scielo.brscielo.br |

| Bacillus altitudinis (SIMA-N9) | Bacterium | ~98% degradation of 5 mg/L Simazine in 5 days | - | scielo.brscielo.brnih.gov |

| Pseudomonas sp. MHP41 | Bacterium | Restores/upholds high stable simazine catabolic microorganisms | - | nih.gov |

| Arthrobacter urefaciens (NC) | Bacterium | ~100% degradation within 4 days | - | nih.gov |

| Stenotrophomonas spp. | Bacterium | >80% degradation within 48 hrs (strain P51) | atzA, atzD detected | ejbiotechnology.info |

| Arthrobacter spp. | Bacterium | >80% degradation within 48 hrs (strain P52) | atzD detected | ejbiotechnology.info |

| Aspergillus fumigatus | Fungus | Effective degrader | - | nih.gov |

| Novel Beta-proteobacterium (CDB21) | Bacterium | Degrades Simazine | Possesses atzABCDEF genes | nih.gov |

Genetic and Biochemical Pathways of Simazine Biotransformation

The biodegradation of Simazine involves complex biochemical pathways orchestrated by specific enzymes encoded by microbial genes. While research on Simazine degradation pathways is ongoing, insights from studies on related triazine herbicides, particularly Atrazine, illuminate the molecular mechanisms at play.

Role of Specific Enzymes in Microbial Detoxification

Microbial detoxification of Simazine is mediated by a range of enzymes that catalyze key steps in its breakdown. The identification of genes involved in Atrazine catabolism provides a strong basis for understanding the enzymatic machinery utilized for Simazine transformation.

Triazine Catabolic Genes: Genes such as the atz operon, which includes atzA (atrazine chlorohydrolase) and atzD (atrazine aminohydrolase), are crucial for the initial steps of triazine herbicide degradation in bacteria like Pseudomonas sp. ADP nih.govpsu.edunih.gov. These genes encode enzymes responsible for the removal of the chlorine atom and amine groups from the triazine ring.

Dealkylation Enzymes: The N-dealkylation of Simazine, a critical step in its metabolism, is often carried out by dealkylase enzymes. While animal studies point to microsomal cytochrome P450 enzymes (specifically CYP1A1/2) for Simazine dealkylation nih.govcdc.gov, microbial degradation pathways likely involve analogous enzymatic systems, such as specific hydrolases and deaminases, to cleave the alkyl groups from the nitrogen atoms of the triazine ring researchgate.netresearchgate.net.

Molecular Biology of Degradation Pathways

The genetic architecture of Simazine-degrading microorganisms underpins their metabolic capabilities. The molecular biology of these pathways involves the coordinated action of genes and the enzymes they encode to efficiently break down the Simazine molecule.

Genetic Basis for Degradation: The presence of genes homologous to the atz operon in Simazine-degrading bacteria suggests a shared genetic foundation for the catabolism of s-triazine herbicides ejbiotechnology.infonih.gov. These genes are often organized into operons, ensuring the coordinated expression of enzymes required for the sequential breakdown of Simazine.

Enzymatic Cascade: The complete mineralization of Simazine typically involves an enzymatic cascade. This process begins with N-dealkylation and dechlorination, followed by hydrolysis of the remaining substituents and, ultimately, the cleavage of the s-triazine ring structure. The genes encoding these enzymes are key to the efficiency and completeness of the degradation process psu.edunih.gov.

Metabolite Formation: The molecular pathways dictate the precise sequence of reactions leading to the formation of intermediate metabolites like ammelide, ammeline, and cyanuric acid. The activity of specific enzymes determines the rate at which these intermediates are formed and subsequently processed, leading to the eventual mineralization of the herbicide.

Compound Name List:

Simazine

this compound

2-hydroxy-4,6-bis(ethylamino)-s-triazine

Deethyl simazine

Diamino chlorotriazine (DACT)

Deisopropylatrazine (DIA)

Deethylatrazine (DEA)

Ammeline

Ammelide

Cyanuric acid

Monodealkylated simazine

Didealkylated simazine

Atrazine

Atrazine-d5

Atrazine-desethyl

Atrazine-desisopropyl

Cyanazine

Propazine

Atrazine-desethyl-d7

Atrazine-desisopropyl-d5

Cyanazine-d5

Propazine-d14

Deethyldeisopropylatrazine

Deisopropylatrazine

Deethylatrazine (DEA)

Deisopropylatrazine (DIA)

Atrazine Monooxygenase (AM)

Atrazine Chlorohydrolase (AC)

Allophanate Hydrolase (AH)

Biuret Hydrolase (BH)

Cyanuric Acid Hydrolase (CAH)

Emerging Research Frontiers and Methodological Advancements in Simazine D5 Studies

Integration of Simazine (B1681756) D5 Tracer Data with Environmental Modeling

Isotopically labeled compounds like Simazine D5 are invaluable tools for calibrating and validating environmental fate models. These models are essential for predicting how herbicides move through soil and water systems, but their accuracy depends on precise input parameters. Tracer studies using deuterated compounds can help refine these parameters.

A key application of tracer data is in determining hydrological and transport characteristics of a study system before assessing the fate of the active pesticide. For instance, in lysimeter studies—large, controlled columns of soil that mimic field conditions—conservative tracers are used to characterize water flow and solute transport. In a study on the environmental fate of glyphosate, deuterated water (D₂O) was applied to lysimeters two days before the application of 14C-labeled glyphosate. This allowed researchers to determine the dispersivity coefficient, a crucial parameter in transport models that describes the spreading of a solute. By using a conservative tracer like deuterated water, the physical transport processes can be isolated from the reactive processes (like degradation and sorption) that affect the herbicide itself.

This same principle can be applied using this compound. By introducing this compound into a system (e.g., a soil column or a field plot) and monitoring its movement, researchers can parameterize models for simazine transport. The deuterated form is expected to have nearly identical transport properties to native simazine but can be distinguished analytically. This allows for the precise tracking of the herbicide's movement and partitioning, providing robust data to validate models like PEARL, PRZM, and HYDRUS, which are commonly used in the regulatory assessment of pesticides.

Table 1: Application of Isotopic Tracers in Environmental Modeling This table is interactive. Click on the headers to sort.

| Tracer Compound | Model Parameter Refined | Study System | Modeling Software |

|---|---|---|---|

| Deuterated Water (D₂O) | Dispersivity Coefficient | Soil Lysimeters | LEACHP / EXPERT-N |

| This compound (hypothetical) | Sorption & Transport | Soil Columns | HYDRUS-1D |

Development of Novel Sampling and Monitoring Strategies

Monitoring for herbicides and their isotopically labeled analogues in the environment requires sensitive and efficient sampling and analytical methods. Traditional grab sampling can miss fluctuations in concentration, leading to an incomplete picture of environmental exposure.

Passive Sampling: A significant advancement is the use of passive sampling devices, such as the Polar Organic Chemical Integrative Sampler (POCIS). These devices are deployed in water bodies for extended periods (days to weeks) and accumulate contaminants over time, providing a time-weighted average concentration. This approach is more representative of the actual exposure of aquatic organisms than a single grab sample. Isotopically labeled compounds like this compound can be used as performance reference compounds (PRCs) in passive samplers to improve the accuracy of quantification by accounting for site-specific environmental conditions that affect uptake rates.

Advanced Extraction and Analytical Techniques: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for extracting pesticides from complex matrices like soil and food. It is a streamlined approach that combines extraction and cleanup in a few simple steps, improving sample throughput. For analysis, the use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity, allowing for the detection of trace levels of this compound and other herbicide residues.

Emerging Sensor Technologies: Research is also moving towards the development of portable, real-time sensors for on-site monitoring. One novel approach involves the use of nanoparticle-based sensors. For example, researchers have developed tests using palladium-platinum nanoparticles that catalyze a color-changing reaction in the presence of certain herbicides. Another format uses these nanoparticles on a paper strip, similar to a home pregnancy test, which can be read with a smartphone. While not yet specific to this compound, this technology represents a frontier in rapid and low-cost field monitoring that could be adapted for a range of compounds.

Comparative Studies of Deuterated vs. Carbon-13 Labeled Simazine for Specific Research Objectives

In analytical chemistry, particularly for quantification using isotope dilution mass spectrometry (IDMS), the choice of internal standard is critical. Both deuterated (e.g., this compound) and Carbon-13 (¹³C) labeled compounds are used, but they have distinct advantages and disadvantages depending on the research objective.

Accuracy in Quantification: For the most accurate quantification of simazine residues, ¹³C-labeled simazine is often considered superior to its deuterated counterpart. The physicochemical properties and chromatographic behavior of a ¹³C-labeled standard are more similar to the native (unlabeled) analyte than a deuterated standard. This is because the mass difference between deuterium (B1214612) (²H) and hydrogen (¹H) is proportionally much larger than between ¹³C and ¹²C. This large mass difference in deuterated compounds can sometimes lead to partial separation from the native analyte during chromatography, a phenomenon known as the "isotope effect." This can result in slight differences in retention times, potentially affecting the accuracy of quantification, especially with complex matrices or gradient elution in liquid chromatography.

A study on the synthesis of ¹³C₃-simazine highlighted its suitability as an internal standard for UPLC-MS/MS analysis of simazine in soil. The use of ¹³C₃-simazine effectively compensated for matrix effects and provided more reliable analytical values compared to conventional methods. The study achieved recovery values between 92.9% and 99.2%, demonstrating the high accuracy of the isotope dilution method with a ¹³C standard.

Cost and Availability: The primary advantage of deuterated standards like this compound is their lower cost and wider commercial availability compared to ¹³C-labeled compounds. The synthesis of ¹³C-labeled molecules is often more complex and expensive. Therefore, for many routine monitoring applications where the highest level of accuracy is not essential, this compound remains a practical and widely used internal standard.

Table 2: Comparison of Deuterated vs. Carbon-13 Labeled Simazine This table is interactive. Click on the headers to sort.

| Feature | This compound (Deuterated) | Simazine-¹³C |

|---|---|---|

| Accuracy | Good; potential for minor chromatographic isotope effects. | Excellent; co-elutes almost perfectly with native analyte. |

| Cost | Generally lower. | Generally higher. |

| Availability | More widely available commercially. | Less common, may require custom synthesis. |

| Primary Use | Routine quantification, tracer studies. | High-accuracy quantification, reference material. |

Unaddressed Research Questions and Future Investigative Trajectories

Despite advancements, several knowledge gaps and promising research directions remain in the study of this compound and related compounds.

Fate of Transformation Products: While the fate of parent compounds like simazine is relatively well-studied, less is known about the environmental behavior of their transformation products (TPs). Future research should focus on using isotopically labeled parent compounds, including this compound, to trace the formation and subsequent fate of TPs in various environmental compartments. This is crucial as some TPs can be as mobile or toxic as the original herbicide.

Catchment-Scale Modeling of TPs: Current environmental fate models used for regulatory purposes often have limited capabilities to simulate the formation and transport of multiple TPs. There is a pressing need to develop and validate catchment-scale models that can predict the fate of both the parent herbicide and its key TPs, a task where labeled tracer data would be indispensable.

Complex Environmental Matrices: Most pesticide fate studies are conducted in water or agricultural soil. The behavior of this compound and its parent compound in more complex and less-studied matrices, such as sediments, wetlands, and high-organic-matter soils, requires further investigation. Compound-specific isotope analysis (CSIA) is a powerful tool in this area, but its application to diverse matrices needs to be expanded.

Bridging Lab and Field: There is an ongoing challenge to extrapolate findings from controlled laboratory experiments (e.g., batch studies, soil columns) to real-world field conditions. Integrated studies that use this compound as a tracer across these different scales are needed to improve the environmental relevance of laboratory data and the accuracy of model predictions.

Training and Expertise: A concerning trend noted in the scientific community is the declining number of scientists and academic programs focused on the environmental fate of herbicides. Addressing future challenges in this field will require renewed investment in training the next generation of environmental chemists and soil scientists.

Q & A

Basic Research Questions

Q. What are the validated methodologies for detecting Simazine D5 residues in environmental and biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is widely used for quantifying this compound and its metabolites in water and biological matrices (e.g., striatal tissue). Calibration curves should be established within a linear range (e.g., 1.0–5.0 μg/mL) with correlation coefficients (R² > 0.99) to ensure precision. For protein-level analysis, western blotting with antibodies targeting dopaminergic markers (e.g., tyrosine hydroxylase, dopamine transporter) is recommended .

Q. How should researchers select appropriate in vitro and in vivo models for studying this compound’s neurotoxicological effects?

- Methodological Answer : Use MN9D dopaminergic neuronal cells for in vitro studies to assess cytotoxicity and protein expression changes (e.g., via factorial design ANOVA and post-hoc tests like SNK-q). For in vivo models, prepubertal male Sprague-Dawley rats are optimal for evaluating developmental neurotoxicity, with oral exposure durations of 40 days and dose ranges (e.g., 12.5–200 mg/kg) to capture dose-dependent effects on dopamine synthesis and metabolism .

Q. What experimental parameters are critical for studying this compound biodegradation in soil and water systems?

- Methodological Answer : Monitor degradation kinetics using bacterial strains like Bacillus licheniformis or Rhodococcus rhodochrous. Key parameters include initial simazine concentration (e.g., 0.886–4.957 mg/L), temperature (25–30°C), and pH (6.5–7.5). Apply Monod kinetics with non-competitive substrate inhibition models to quantify degradation rates and inhibition constants (e.g., Kı/Ks ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions between mRNA and protein expression data in this compound neurotoxicity studies?

- Methodological Answer : Discrepancies (e.g., decreased mRNA but increased protein levels of monoamine oxidase) may arise from post-transcriptional regulation or assay sensitivity. Use parallel RT-qPCR and western blotting on the same tissue samples, normalize data to housekeeping genes/proteins (e.g., β-actin), and validate findings with functional assays (e.g., HPLC for metabolite quantification) .

Q. What strategies are recommended for designing cross-adaptation studies between triazine herbicides like this compound and atrazine?

- Methodological Answer : Conduct soil microcosm experiments pre-exposed to atrazine to assess cross-adaptation effects on this compound persistence. Measure mineralization rates (via ¹⁴C-labeled simazine) and compare lag phases and rate constants between adapted and non-adapted soils. Use field trials with split-plot designs to validate lab findings .

Q. How should researchers address conflicting carcinogenicity data for this compound in risk assessment models?

- Methodological Answer : Prioritize mechanistic studies (e.g., genotoxicity assays for sister chromatid exchange or micronucleus formation) to supplement inadequate epidemiological data. Apply weight-of-evidence frameworks, integrating negative rodent carcinogenicity data (Group 3 IARC classification) with in vitro mutagenicity results (e.g., chromosomal aberrations in plants) .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves for endpoints like DA metabolite levels. For multi-omics data (e.g., mRNA, protein, metabolite correlations), apply multivariate analysis (PCA or PLS-DA) and machine learning algorithms (random forests) to identify biomarkers of exposure .

Q. How can computational models improve the prediction of this compound’s environmental fate and bioremediation efficacy?

- Methodological Answer : Implement COP-Compost models calibrated with experimental degradation rates (e.g., from Rhodococcus studies) to simulate simazine removal in activated sludge systems. Perform sensitivity analyses on parameters like Kı/Ks ratios and microbial biomass to optimize bioremediation protocols .

Methodological Notes

- Data Validation : Always include solvent controls (e.g., 0.5% DMSO) and negative controls in cytotoxicity assays to distinguish compound-specific effects from solvent interference .

- Kinetic Modeling : For biodegradation studies, report both graphical (e.g., Lineweaver-Burk plots) and numerical methods (nonlinear regression) to confirm model accuracy .

- Ethical Compliance : Adhere to OECD guidelines for animal studies, including sample size justification (e.g., n ≥ 6 per group) and ethical review board approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.